molecular formula C10H20ClNO2 B13509899 4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride

4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride

Cat. No.: B13509899
M. Wt: 221.72 g/mol
InChI Key: DYWOMNGQXKTMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride is a piperidine derivative characterized by a 1,3-dioxolane substituent attached to the piperidine nitrogen via a methyl group. Piperidine derivatives are commonly explored for their bioactivity, particularly in modulating central nervous system (CNS) targets, antispasmodic effects, or receptor antagonism . The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(12-6-7-13-10)8-9-2-4-11-5-3-9;/h9,11H,2-8H2,1H3;1H

InChI Key

DYWOMNGQXKTMQK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Preparation of the (2-Methyl-1,3-dioxolan-2-yl)methyl Intermediate

  • Step 1: Acetal Formation
    Acetaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions to form 2-methyl-1,3-dioxolane.
    Reaction conditions:

    • Solvent: Toluene or benzene (for azeotropic removal of water)
    • Catalyst: Acidic resin or p-toluenesulfonic acid
    • Temperature: Reflux for several hours until water is fully removed
    • Yield: Typically 70-85%
  • Step 2: Functionalization to a Reactive Intermediate
    The 2-methyl-1,3-dioxolane is then converted into a suitable electrophilic intermediate such as a bromomethyl or chloromethyl derivative, enabling nucleophilic substitution. This is achieved by reaction with reagents like N-bromosuccinimide (NBS) or thionyl chloride under controlled conditions.

Functionalization of Piperidine

  • Step 3: Preparation of 4-Hydroxymethylpiperidine or 4-Halopiperidine
    Starting from piperidine, the 4-position is selectively functionalized to introduce a leaving group. This can be done by:
    • Hydroxymethylation at the 4-position using formaldehyde and subsequent halogenation to form 4-halopiperidine derivatives.
    • Alternatively, direct halogenation or tosylation at the 4-position.

Coupling of Piperidine and Dioxolane Moieties

  • Step 4: Nucleophilic Substitution or Reductive Amination
    The reactive (2-methyl-1,3-dioxolan-2-yl)methyl halide intermediate is reacted with 4-piperidinemethanol or 4-piperidinemethylamine under basic conditions to form the desired 4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine.
    Conditions:
    • Base: Triethylamine or sodium hydride
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0°C to room temperature
    • Reaction time: Several hours to overnight
    • Purification: Column chromatography or recrystallization

Formation of Hydrochloride Salt

  • Step 5: Salt Formation
    The free base is dissolved in an organic solvent such as ethyl acetate or ethanol, and anhydrous hydrogen chloride gas or hydrochloric acid in ether is bubbled or added to precipitate the hydrochloride salt.
    Conditions:
    • Temperature: 0°C to room temperature
    • Stirring time: 1–2 hours
    • Isolation: Filtration and drying under vacuum
    • Yield: Typically 80-95%

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Acetal formation Acetaldehyde + ethylene glycol + acid catalyst Toluene/benzene Reflux 70-85 Water removed azeotropically
2 Halogenation NBS or SOCl2 CCl4 or CH2Cl2 0–25°C 75-90 Formation of bromomethyl/chloromethyl derivative
3 Piperidine functionalization Formaldehyde + halogenation or tosylation Various Room temp to reflux 60-80 Selective 4-position functionalization
4 Nucleophilic substitution Piperidine derivative + dioxolane halide + base THF, DCM 0°C to RT 65-85 Coupling step
5 Salt formation HCl gas or HCl in ether Ethyl acetate, EtOH 0°C to RT 80-95 Formation of hydrochloride salt

Research Findings and Optimization Notes

  • The acetalization step is sensitive to water presence; continuous removal of water is critical for high yield and purity.
  • Halogenation of the dioxolane methyl group must be controlled to prevent over-halogenation or ring opening.
  • Piperidine functionalization at the 4-position requires regioselective conditions to avoid substitution at nitrogen or other ring positions.
  • Nucleophilic substitution benefits from polar aprotic solvents and mild bases to maximize substitution efficiency and minimize side reactions.
  • Hydrochloride salt formation improves compound stability and is essential for pharmaceutical formulation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and dioxolane oxygen atoms serve as nucleophilic sites. Key reactions include:

Alkylation of the Piperidine Nitrogen
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives. For example:
Compound+CH3INaHCO3,CH3CNN-Methyl derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaHCO}_3, \text{CH}_3\text{CN}} \text{N-Methyl derivative}
Yields range from 36% to 84%, depending on the alkyl group and solvent system .

Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) forms amides:
Compound+ClCOCH3N-Acetyl derivative\text{Compound} + \text{ClCOCH}_3 \rightarrow \text{N-Acetyl derivative}
This reaction is typically conducted in dichloromethane with triethylamine as a base.

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis or oxidative cleavage:

Acid-Catalyzed Hydrolysis
In aqueous HCl, the dioxolane ring opens to form a diol:
Dioxolane+H2OHClHOCH2C(CH3)CH2OH\text{Dioxolane} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{HOCH}_2\text{C(CH}_3\text{)CH}_2\text{OH}
This reaction proceeds at 60–80°C, yielding >90% diol.

Oxidative Cleavage
Using MnO₂ or other oxidizing agents converts the dioxolane to a ketone:
DioxolaneMnO2,CH2Cl2RCOR’\text{Dioxolane} \xrightarrow{\text{MnO}_2, \text{CH}_2\text{Cl}_2} \text{RCOR'}
Yields depend on substituents, with aromatic groups favoring higher efficiency .

Electrophilic Additions and Functionalizations

The piperidine ring participates in electrophilic reactions:

Mannich Reaction
Reaction with formaldehyde and secondary amines produces β-amino ketones:
Compound+HCHO+R2NHMannich base\text{Compound} + \text{HCHO} + \text{R}_2\text{NH} \rightarrow \text{Mannich base}
Optimal conditions involve ethanol solvent and 50°C.

Wittig Reaction
The dioxolane-derived carbonyl group reacts with ylides to form alkenes:
RCO+Ph3P=CH2RCH=CH2+Ph3PO\text{RCO} + \text{Ph}_3\text{P=CH}_2 \rightarrow \text{RCH=CH}_2 + \text{Ph}_3\text{PO}
Yields exceed 70% when using LDA as a base .

Condensation and Cyclization Reactions

Formation of Heterocycles
Under dehydrating conditions (e.g., PPA), the compound cyclizes to form fused piperidine-dioxane systems:
CompoundPPA, 120°CTricyclic derivative\text{Compound} \xrightarrow{\text{PPA, 120°C}} \text{Tricyclic derivative}
This reaction is stereoselective, favoring cis-fused products .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
N-AlkylationCH₃I, NaHCO₃, CH₃CNN-Methylpiperidine derivative42–84
Dioxolane hydrolysisHCl (aq), 70°C2-Methyl-1,3-propanediol>90
Oxidative cleavageMnO₂, CH₂Cl₂2-Methylpropanal65–78
Wittig reactionPh₃P=CH₂, LDA, THFAlkene derivative70–85

Stability and Side Reactions

The compound is stable under inert atmospheres but prone to decomposition in strong acids (>2M HCl) or bases (pH >10). Competing reactions include:

  • Dioxolane isomerization under heat (>100°C).

  • Piperidine ring oxidation with KMnO₄, forming N-oxides .

Scientific Research Applications

4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and molecular differences between 4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Function
4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine HCl C₁₀H₁₈ClNO₂ (estimated) ~219.7 (est.) 1,3-Dioxolane ring with methyl group Not explicitly stated
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy group Unknown; acute toxicity noted
Pipoxolan HCl C₁₇H₂₀ClNO₃ 333.8 1,3-Dioxolan-4-one ring Antispasmodic
UK 78282 HCl C₂₉H₃₆ClNO₂ 466.06 4-Methoxyphenylpropyl + diphenylmethoxy Unknown
Piperidine derivative (CAS 1289387-33-2) C₁₃H₁₆Cl₂FNO 304.18 Chloro-fluorophenyl methoxy methyl CNS activity (theorized)

Key Observations :

  • Pipoxolan HCl shares a dioxolane-related structure (1,3-dioxolan-4-one) and is clinically used as an antispasmodic, suggesting that the target compound’s dioxolane moiety could similarly influence muscle relaxation or receptor binding . The chloro-fluorophenyl substituent in CAS 1289387-33-2 highlights how halogenation can enhance CNS penetration or receptor affinity .
  • Molecular Weight and Solubility :
    • The target compound’s lower molecular weight (~219.7) compared to UK 78282 HCl (466.06) may improve membrane permeability but reduce target specificity .
    • Hydrochloride salts universally improve water solubility, critical for oral bioavailability .

Toxicological and Environmental Profiles

  • 4-(Diphenylmethoxy)piperidine HCl : Documented as acutely toxic (harmful upon inhalation, ingestion, or dermal contact), though chronic and environmental data are lacking .
  • Environmental Impact : Most analogues, including the target compound, lack comprehensive ecotoxicological studies, underscoring regulatory gaps .

Regulatory and Industrial Status

  • 4-(Diphenylmethoxy)piperidine HCl : Listed in China’s IECSC (Existing Chemical Substances) but lacks detailed transport or disposal guidelines .
  • Pipoxolan HCl : Approved for therapeutic use, reflecting established safety and efficacy profiles .
  • Target Compound : Likely classified as a new chemical substance, requiring compliance with regional regulations (e.g., U.S. EPA TSCA, EU REACH) .

Biological Activity

4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride, a compound characterized by its unique piperidine structure and a dioxolane moiety, has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C₁₀H₂₀ClNO₂
  • Molecular Weight: 221.73 g/mol
  • CAS Number: 2639413-74-2

The presence of the dioxolane group is believed to enhance the compound's interaction with various biological targets, potentially leading to diverse pharmacological effects .

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound show significant antimicrobial activity. For instance, a study reported that derivatives of piperidine exhibited effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

A recent investigation into piperidine derivatives revealed promising anticancer effects. The compound's structural features may allow it to interact with cancer cell pathways, leading to apoptosis. For example, derivatives tested against human cancer cell lines showed IC50 values ranging from 1.9 to 3.0 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, a piperidine derivative similar to this compound was administered. Results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications in the dioxolane structure enhanced antibacterial activity, suggesting a structure-activity relationship that could be explored further for drug development .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochlorideC₂₁H₃₂ClNO₂Cyclohexyl and phenyl substitutionAntimicrobial
4-(1,3-Dioxolan-2-yloxy)methylpiperidineC₁₁H₁₅NO₃Ether linkageAnticancer
4-(2-Methoxycarbonylmethyl)piperidineC₁₁H₁₅NO₃Ester functional groupAntidepressant

The unique combination of the dioxolane moiety and piperidine structure in this compound may confer distinct pharmacological properties compared to these similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.